molecular formula C13H18N2O B5515020 N-phenylazepane-1-carboxamide

N-phenylazepane-1-carboxamide

Cat. No.: B5515020
M. Wt: 218.29 g/mol
InChI Key: YGUWAHCMYJKNOH-UHFFFAOYSA-N
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Description

N-phenylazepane-1-carboxamide is a chemical compound that belongs to the class of azepane derivatives. Azepanes are seven-membered nitrogen-containing heterocycles that have gained significant attention due to their diverse applications in medicinal chemistry and synthetic organic chemistry . This compound, in particular, has shown potential in various scientific research fields due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenylazepane-1-carboxamide typically involves the amidation of azepane derivatives with phenyl isocyanate. One common method includes the use of palladium-catalyzed decarboxylation reactions. For instance, a practical methodology involves the use of palladium trifluoroacetate (Pd(TFA)2) and boron trifluoride diethyl etherate (BF3·Et2O) as catalysts under mild conditions . The reaction proceeds smoothly with carbon dioxide as a byproduct, resulting in high yields of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation processes using carboxylic acid substrates and amines. Catalytic amidation methods, such as those employing N,N’-1,3-Bis(2,4,6-trimethylphenyl)-2-chloroimidazolium chloride (IMesCl-Cl) as a coupling reagent, are often utilized to achieve high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-phenylazepane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as halides, amines, and alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-phenylazepane-1-carboxylic acid, while reduction may produce N-phenylazepane-1-methanol.

Comparison with Similar Compounds

N-phenylazepane-1-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and its ability to modulate distinct biological pathways, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-phenylazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c16-13(14-12-8-4-3-5-9-12)15-10-6-1-2-7-11-15/h3-5,8-9H,1-2,6-7,10-11H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUWAHCMYJKNOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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